3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide
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Overview
Description
3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide is a complex organic compound with a unique structure that combines a benzamide core with a cyclopentyl group and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with dimethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI).
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide derivative.
Carbamoylation: The final step involves the carbamoylation of the cyclopentyl group using a suitable carbamoylating agent such as isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Alcohol derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-diethylbenzamide
- 3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzoate
Uniqueness
3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-19(2)15(21)14-8-6-7-13(11-14)12-20(3)17(16(18)22)9-4-5-10-17/h6-8,11H,4-5,9-10,12H2,1-3H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIDZRLEFYTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CN(C)C2(CCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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